3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an indole moiety, which is a nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
Coupling of the Indole and Benzothiophene Units: The final step involves coupling the indole and benzothiophene units through an amide bond formation, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Chemical Reactions Analysis
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzothiophene core can enhance the compound’s binding affinity and selectivity for certain targets . The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other indole and benzothiophene derivatives:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents, used in various therapeutic applications.
The uniqueness of this compound lies in its combined indole and benzothiophene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN2O2S |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-25-13-6-7-16-15(10-13)12(11-23-16)8-9-22-20(24)19-18(21)14-4-2-3-5-17(14)26-19/h2-7,10-11,23H,8-9H2,1H3,(H,22,24) |
InChI Key |
ODRZPROYFVNIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.